molecular formula C17H12N4 B13141444 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile

2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile

Cat. No.: B13141444
M. Wt: 272.30 g/mol
InChI Key: CRCDFPBNPAWRCT-UHFFFAOYSA-N
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Description

2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile is a complex organic compound featuring a unique structure with multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile typically involves the use of pyridine derivatives and acetonitrile as starting materials. One common method involves the reaction of 2,6-dipyridin-3-ylpyridine with acetonitrile under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit distinct biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2-(2,6-dipyridin-3-ylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C17H12N4/c18-6-5-13-9-16(14-3-1-7-19-11-14)21-17(10-13)15-4-2-8-20-12-15/h1-4,7-12H,5H2

InChI Key

CRCDFPBNPAWRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)CC#N

Origin of Product

United States

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